(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
The compound (4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic molecule with a variety of functional groups, including amino, carboxyl, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the amino acid derivatives, followed by the formation of peptide bonds through condensation reactions. Protecting groups are often used to prevent unwanted side reactions and to ensure the correct sequence of reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of complex peptides and proteins.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various alkylating agents or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the carboxyl groups can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- This compound
Uniqueness
This compound is unique due to its specific sequence of amino acids and the presence of various functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile tool in scientific research.
Properties
Molecular Formula |
C44H58IN13O10S |
---|---|
Molecular Weight |
1088.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H58IN13O10S/c1-69-16-14-29(46)38(63)54-32(12-13-36(59)60)41(66)58-35(19-27-21-49-23-53-27)43(68)56-33(17-24-8-10-26(45)11-9-24)42(67)55-31(7-4-15-50-44(47)48)40(65)57-34(39(64)52-22-37(61)62)18-25-20-51-30-6-3-2-5-28(25)30/h2-3,5-6,8-11,20-21,23,29,31-35,51H,4,7,12-19,22,46H2,1H3,(H,49,53)(H,52,64)(H,54,63)(H,55,67)(H,56,68)(H,57,65)(H,58,66)(H,59,60)(H,61,62)(H4,47,48,50)/t29-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
JEHNDLZVGYWOAY-LXOXETEGSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)I)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)I)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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